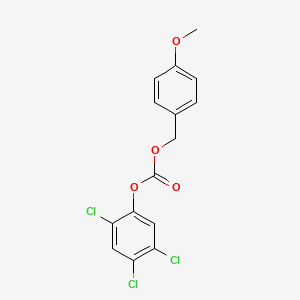
Carbonic acid, (4-methoxyphenyl)methyl 2,4,5-trichlorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trichlorophenyl p-methoxybenzyl carbonate is an organic compound with the molecular formula C15H11Cl3O4 and a molecular weight of 361.604 g/mol. This compound is known for its unique chemical structure, which includes a trichlorophenyl group and a methoxybenzyl carbonate group. It is used in various scientific research applications due to its distinct properties.
Preparation Methods
The synthesis of 2,4,5-Trichlorophenyl p-methoxybenzyl carbonate typically involves the reaction of 2,4,5-trichlorophenol with p-methoxybenzyl chloroformate under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the carbonate ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,4,5-Trichlorophenyl p-methoxybenzyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichlorophenyl group to less chlorinated phenyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,5-Trichlorophenyl p-methoxybenzyl carbonate is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorophenyl p-methoxybenzyl carbonate involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxybenzyl carbonate group may enhance the compound’s solubility and bioavailability, facilitating its effects on target pathways.
Comparison with Similar Compounds
2,4,5-Trichlorophenyl p-methoxybenzyl carbonate can be compared with other similar compounds, such as:
2,4,6-Trichlorophenyl p-methoxybenzyl carbonate: Similar structure but with an additional chlorine atom at the 6-position.
2,4-Dichlorophenyl p-methoxybenzyl carbonate: Lacks one chlorine atom compared to the trichlorophenyl derivative.
2,4,5-Trichlorophenyl methyl carbonate: Similar but without the methoxy group on the benzyl moiety
Properties
CAS No. |
23218-62-4 |
|---|---|
Molecular Formula |
C15H11Cl3O4 |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl (2,4,5-trichlorophenyl) carbonate |
InChI |
InChI=1S/C15H11Cl3O4/c1-20-10-4-2-9(3-5-10)8-21-15(19)22-14-7-12(17)11(16)6-13(14)18/h2-7H,8H2,1H3 |
InChI Key |
UDCSECKCIHHFRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


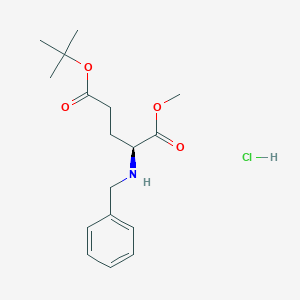
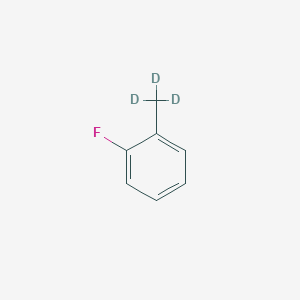
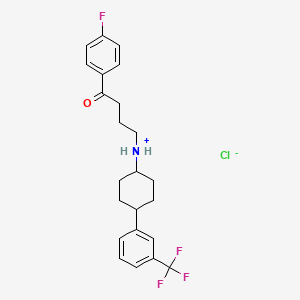
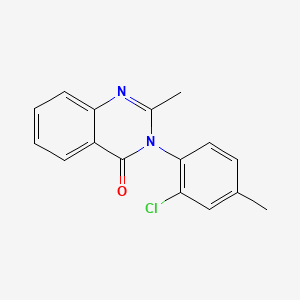
![[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride](/img/structure/B13749280.png)
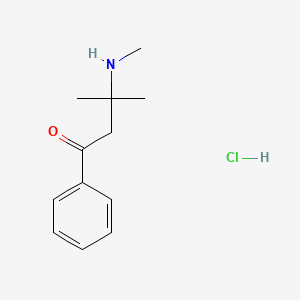
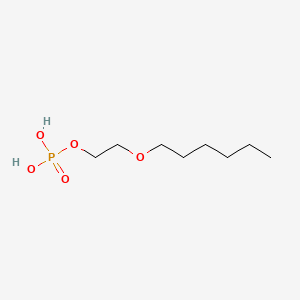
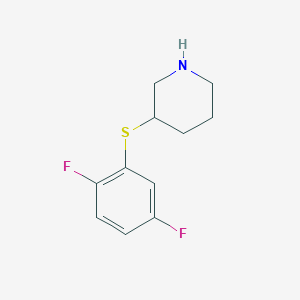
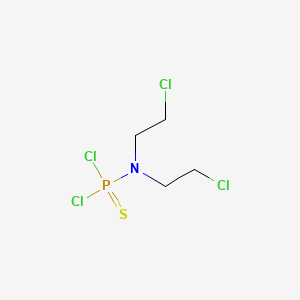

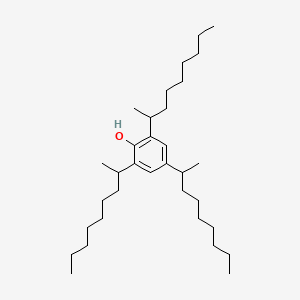
![2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid](/img/structure/B13749324.png)
![9-Butyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13749327.png)
![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)
